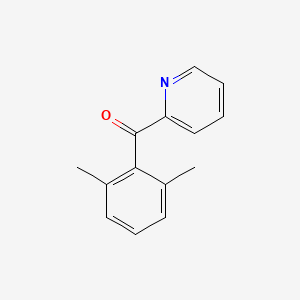

2-(2,6-Dimethylbenzoyl)pyridine

Descripción general

Descripción

2-(2,6-Dimethylbenzoyl)pyridine is a heterocyclic organic compound that belongs to the family of pyridine derivatives. It is characterized by a pyridine ring substituted with a 2,6-dimethylbenzoyl group. This compound is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylbenzoyl)pyridine typically involves the reaction of 2,6-dimethylbenzoyl chloride with pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a reactant. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Dimethylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-(2,6-Dimethylbenzoyl)pyridine serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, making it valuable in developing new compounds. For instance, it can be utilized in the synthesis of pyridine derivatives and other heterocycles, which are significant in pharmaceuticals and agrochemicals.

Reagents for Organic Reactions

The compound acts as a reagent in organic synthesis, particularly in reactions involving acylation and coupling processes. Its ability to form stable intermediates enhances the efficiency of synthetic pathways, leading to higher yields of desired products.

Biological Research

Interaction with Biological Macromolecules

Research has indicated that this compound interacts with biological macromolecules such as proteins and nucleic acids. This interaction is significant for understanding its potential therapeutic effects. Studies have shown that it may modulate enzyme activities, influencing various biochemical pathways relevant to disease mechanisms .

Therapeutic Potential

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects, including:

- Anti-inflammatory Activity : Research suggests that it may inhibit enzymes involved in inflammatory processes, providing a basis for developing anti-inflammatory drugs.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in developing new antibiotics.

- Anticancer Effects : Some studies have reported its efficacy in inhibiting cancer cell proliferation. Comparative analyses with established anticancer agents have shown promising results .

Industrial Applications

Material Science

The unique chemical properties of this compound make it suitable for developing new materials. Its incorporation into polymers and coatings enhances material performance due to improved thermal stability and mechanical properties. This application is particularly relevant in industries focused on advanced materials and coatings.

Data Tables

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Synthesis of pyridine derivatives |

| Biological Research | Interaction with proteins/nucleic acids | Modulation of enzyme activities |

| Therapeutic Potential | Anti-inflammatory, antimicrobial, anticancer | Studies showing efficacy against cancer cells |

| Industrial Applications | Development of new materials | Enhanced polymers and coatings |

Case Studies

-

Neuroprotective Effects

A study evaluated the neuroprotective effects of various compounds similar to this compound. Results indicated significant improvements in neuronal survival rates under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases . -

Anticancer Activity

Comparative studies demonstrated that this compound exhibited superior anticancer activity compared to other established agents. The mechanism involved apoptosis induction in cancer cells through specific biochemical pathways. -

Material Development

Industrial applications have highlighted the use of this compound in creating high-performance coatings that resist degradation under extreme conditions. These innovations are crucial for advancements in protective materials used across various sectors .

Mecanismo De Acción

The mechanism of action of 2-(2,6-Dimethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Benzoylpyridine: Similar structure but lacks the dimethyl groups on the benzoyl ring.

2-(2,4-Dimethylbenzoyl)pyridine: Similar structure with different positions of the methyl groups on the benzoyl ring.

2-(2,6-Dichlorobenzoyl)pyridine: Similar structure with chlorine atoms instead of methyl groups on the benzoyl ring.

Uniqueness

2-(2,6-Dimethylbenzoyl)pyridine is unique due to the presence of the 2,6-dimethyl groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. These structural features can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .

Actividad Biológica

2-(2,6-Dimethylbenzoyl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a 2,6-dimethylbenzoyl group. Its molecular formula is C14H13NO, and it has a molecular weight of approximately 211.26 g/mol. This compound exhibits significant biological activities, which are attributed to its unique structural features that influence its chemical reactivity and interaction with biological systems.

Chemical Structure and Properties

The structure of this compound features a conjugated system formed by the benzoyl moiety and the nitrogen-containing pyridine ring, contributing to its aromatic characteristics. The presence of both the pyridine and benzoyl functionalities enhances its reactivity, making it a subject of interest in various biological studies.

Antimicrobial Activity

Research indicates that this compound displays notable antimicrobial properties . A study evaluating the antimicrobial efficacy of this compound showed significant activity against various bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical applications.

Cytotoxicity and Apoptosis Induction

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. This mechanism suggests potential therapeutic applications in oncology .

Binding Properties

Interaction studies have focused on the binding properties of this compound with various biological targets. Its ability to bind effectively to specific proteins enhances its relevance in drug design and development, particularly as a lead compound for further modifications aimed at improving efficacy and selectivity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(3-Methylbenzoyl)pyridine | Pyridine ring with methylbenzoyl group | Different substitution pattern affecting reactivity |

| 3-(2,6-Dimethylbenzoyl)-4-methylpyridine | Pyridine ring with additional methyl group | Enhanced steric hindrance influencing reactivity |

| 4-(Benzoylamino)pyridine | Pyridine ring with benzoylamine group | Different functional groups leading to varied biological activity |

The uniqueness of this compound lies in its specific substitution pattern on both the pyridine and benzene rings, which influences its chemical behavior and biological interactions significantly.

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers explored the anticancer properties of this compound. The results demonstrated that treatment with this compound led to a marked reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The study attributed this effect to the compound's ability to induce apoptosis via caspase activation pathways .

Evaluation of Antimicrobial Efficacy

Another pivotal study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential utility as an antimicrobial agent in clinical settings.

Propiedades

IUPAC Name |

(2,6-dimethylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-5-7-11(2)13(10)14(16)12-8-3-4-9-15-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPYTYVJXIMTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642029 | |

| Record name | (2,6-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-51-3 | |

| Record name | (2,6-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.